(-)-3beta-Acetoxy-5-etienic acid
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Overview
Description
(-)-3beta-Acetoxy-5-etienic acid is a chemical compound known for its unique structure and properties It is an organic molecule that falls under the category of etienic acids, which are characterized by their specific arrangement of carbon, hydrogen, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-3beta-Acetoxy-5-etienic acid typically involves multiple steps, starting from readily available precursors. One common method includes the esterification of a suitable etienic acid derivative with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: (-)-3beta-Acetoxy-5-etienic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of corresponding alcohols.
Substitution: Various nucleophiles can replace the acetoxy group, resulting in different derivatives of the original compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted etienic acid derivatives.
Scientific Research Applications
Chemistry: (-)-3beta-Acetoxy-5-etienic acid is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: There is ongoing research into the potential therapeutic applications of this compound. Its derivatives may possess pharmacological properties that could be harnessed for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of (-)-3beta-Acetoxy-5-etienic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific context in which the compound is used, and ongoing research aims to elucidate these mechanisms in greater detail.
Comparison with Similar Compounds
- (-)-3beta-Hydroxy-5-etienic acid
- (-)-3beta-Methoxy-5-etienic acid
- (-)-3beta-Chloro-5-etienic acid
Comparison: (-)-3beta-Acetoxy-5-etienic acid is unique due to its acetoxy group, which imparts distinct reactivity and properties compared to its analogs. For instance, the hydroxy derivative may exhibit different solubility and reactivity profiles, while the methoxy and chloro derivatives may have varying degrees of stability and reactivity under different conditions.
Properties
IUPAC Name |
(3S,8S,9S,10R,13S,14S,17S)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-13(23)26-15-8-10-21(2)14(12-15)4-5-16-17-6-7-19(20(24)25)22(17,3)11-9-18(16)21/h4,15-19H,5-12H2,1-3H3,(H,24,25)/t15-,16-,17-,18-,19+,21-,22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHKCBDRQIXZLC-SPHVDITISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4C(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7150-18-7 |
Source
|
Record name | NSC72163 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72163 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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